molecular formula C16H19N3O6S B7887583 BL-S 578 (hydrate)

BL-S 578 (hydrate)

Cat. No.: B7887583
M. Wt: 381.4 g/mol
InChI Key: NBFNMSULHIODTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cefadroxil hydrate is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the condensation of 7-aminocephalosporanic acid (7-ACA) with a suitable side chain precursor under controlled conditions .

Industrial Production Methods

Industrial production of Cefadroxil hydrate involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis to attach the side chain. The final product is then purified and crystallized to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions

Cefadroxil hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Cefadroxil hydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cefadroxil hydrate is unique due to its high oral bioavailability and long half-life, making it suitable for once-daily dosing. Its broad-spectrum activity and stability in the presence of β-lactamases also contribute to its clinical utility .

Properties

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNMSULHIODTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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